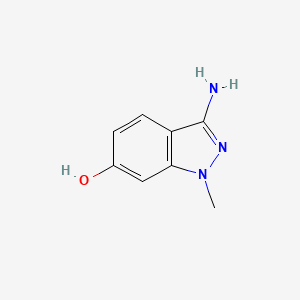

2-Benzyl-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one

Übersicht

Beschreibung

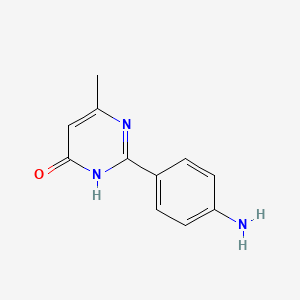

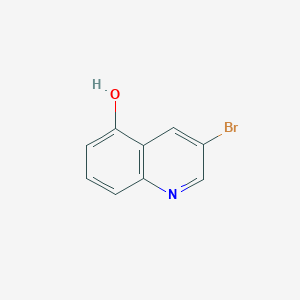

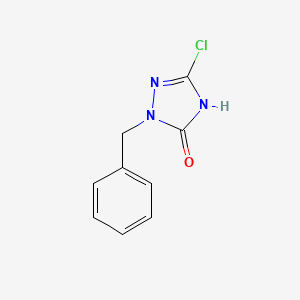

“2-Benzyl-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one” is a derivative of 1,2,4-Triazol-3-one (TO), an important nitrogen-rich heterocycle in synthesis chemistry . The benzyl group in the 4-position of the 1,2,4-triazole has been found to inhibit the growth of Gram-positive bacteria .

Synthesis Analysis

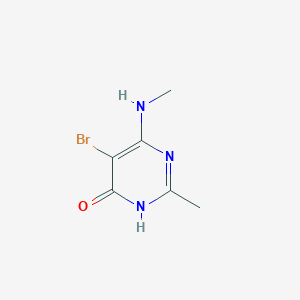

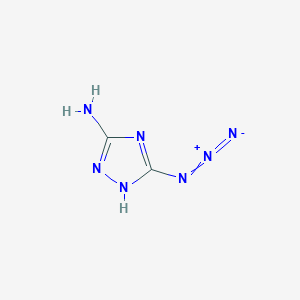

The synthesis of 2,4,5-trisubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one-based compounds has been investigated using in silico studies, chemical synthesis, biophysical and biological evaluation . A series of energetic TO derivatives were prepared from 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid .Molecular Structure Analysis

The molecular structure of 2-Benzyl-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one can be analyzed using experimental (XRD) and theoretical values (DFT and HF) . It can also be viewed using Java or Javascript .Wissenschaftliche Forschungsanwendungen

Antifungal Applications

1,2,4-Triazole derivatives like 2-Benzyl-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one have been widely used as antifungal agents. They are effective against a range of fungal pathogens and are key components in drugs such as itraconazole and voriconazole . Their mechanism involves inhibiting the fungal cytochrome P450 enzyme, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.

Anticancer Properties

Triazole compounds have shown promise in anticancer research. They act on various pathways involved in cancer cell proliferation and survival. Some triazole derivatives are used in the treatment of breast cancer, such as letrozole and anastrozole, which inhibit the aromatase enzyme crucial for estrogen synthesis .

Antimicrobial Activity

The triazole ring is known to possess significant antimicrobial properties. Researchers have been exploring the potential of triazole derivatives as new classes of antibacterial agents to combat multidrug-resistant pathogens. The structural versatility of triazoles allows for the development of compounds with increased antimicrobial action .

Antiviral Research

Triazole derivatives have been incorporated into antiviral agents due to their ability to interfere with viral replication. For example, ribavirin, which contains a triazole moiety, is used in the treatment of chronic hepatitis C and some viral hemorrhagic fevers .

Antidepressant Usage

The triazole structure is present in several antidepressant medications. Trazodone and nefazodone are examples of triazole-containing drugs that act as serotonin antagonist and reuptake inhibitors (SARIs), affecting neurotransmitter levels in the brain to help alleviate depression .

Antiepileptic Effects

Triazole derivatives like rufinamide, which contain the triazole ring, are used as antiepileptic drugs. They are believed to modulate the activity of sodium channels in the brain, which can help to reduce the frequency and severity of seizures .

Anti-inflammatory and Analgesic Applications

Due to their chemical structure, triazole derivatives can exhibit anti-inflammatory and analgesic properties. They are studied for their potential to inhibit the production of pro-inflammatory cytokines and for their use in pain management .

Antihypertensive Potential

Some triazole derivatives have been explored for their antihypertensive effects. Trapidil is a triazole-containing drug that acts as a vasodilator and has been used to treat conditions associated with coronary artery disease .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-benzyl-5-chloro-4H-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-8-11-9(14)13(12-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCQVOVQFREQBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-isopropylpyrimidin-4(3H)-one](/img/structure/B1384436.png)

![3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1384441.png)

![7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one](/img/structure/B1384445.png)

![7-Amino-2-(trifluoromethyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1384449.png)

![3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one](/img/structure/B1384451.png)